2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate
Description
2,2,2-Trifluoroethyl N-(pyridin-2-ylmethyl)carbamate (CAS: 877825-74-6) is a carbamate derivative featuring a trifluoroethyl group and a pyridin-2-ylmethyl substituent. This compound is synthesized via carbamate-forming reactions, often involving nucleophilic substitution or condensation under basic conditions . Its molecular structure combines the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and lipophilicity, with the pyridinyl moiety, a common pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNOFKLYCCDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173322 | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877825-74-6 | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877825-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-pyridinylmethyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Chloroformate Reagents
The most widely reported method involves reacting pyridin-2-ylmethylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, forming the carbamate bond (Figure 1).
Procedure:
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Dissolve pyridin-2-ylmethylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
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Add triethylamine (1.2 equiv) as an acid scavenger.
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Slowly introduce 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise.
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Stir the mixture at room temperature for 4–6 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Key Advantages:
Alternative Carbamoylating Agents
While less common, phenyl chloroformate derivatives have been explored for carbamate synthesis. For example, phenyl(2,2,2-trifluoroethyl)iodonium triflate (Figure 2) reacts with amines in the presence of Cs₂CO₃ to form carbamates at room temperature.
Procedure:
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Mix pyridin-2-ylmethylamine (1.0 equiv) with phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 equiv) in acetonitrile.
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Add Cs₂CO₃ (2.0 equiv) and stir at 25°C for 12 hours.
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Filter, concentrate, and purify via recrystallization.
Limitations:
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Higher cost of iodonium reagents.
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Longer reaction times compared to chloroformate-based methods.
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DCM and acetonitrile enhance electrophilicity of the chloroformate, while temperatures below 10°C minimize side reactions (Table 1).
Table 1. Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 0 | 89 |
| Acetonitrile | 25 | 85 |
| Tetrahydrofuran | 0 | 72 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by stabilizing the transition state, reducing completion time to 2 hours.
Industrial-Scale Production
Continuous-Flow Synthesis
Industrial protocols employ continuous-flow reactors to enhance throughput and safety (Figure 3). Key steps include:
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Pumping pyridin-2-ylmethylamine and chloroformate separately into a mixing chamber.
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Reacting at 10°C with a residence time of 5 minutes.
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In-line quenching and extraction.
Advantages:
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95% conversion efficiency.
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Reduced solvent waste compared to batch processes.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The trifluoroethyl group and pyridine ring undergo oxidation under controlled conditions.
Mechanistic Notes :
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The trifluoroethyl group oxidizes to trifluoroacetic acid via radical intermediates .
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Pyridine ring oxidation preferentially occurs at the electron-deficient C-3 position due to nitrogen's inductive effect .
Reduction Reactions
Selective reduction pathways depend on reagent choice:
Key Observations :
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LiAlH₄ cleaves the carbamate C=O bond irreversibly, yielding amines and alcohols.
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Catalytic hydrogenation of the pyridine ring requires high pressures (>5 atm) for full saturation, as noted in analogous compounds .
Hydrolysis Reactions
The carbamate group exhibits pH-dependent hydrolysis:
| Conditions | Products | Half-Life (25°C) | Source |
|---|---|---|---|
| 0.1M HCl (aq) | CO₂ + 2,2,2-Trifluoroethanol + Pyridin-2-ylmethanamine | 12 min | |
| 0.1M NaOH (aq) | Same as acidic hydrolysis | 8 min |
Kinetic Analysis :
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Pseudo-first-order kinetics observed in both acidic and basic media (k = 0.096 min⁻¹ in HCl; k = 0.142 min⁻¹ in NaOH).
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Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by fragmentation .
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl participates in substitutions:
| Nucleophile | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| NH₃ (anhydrous) | DMF, 80°C, 12 hrs | Urea derivative + Trifluoroethanol | 67% | |
| Benzylamine | THF, RT, 24 hrs | N-Benzylcarbamate + Pyridinyl side products | 82% |
Stereoelectronic Effects :
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Electron-withdrawing trifluoroethyl group enhances carbonyl electrophilicity, accelerating substitution rates compared to non-fluorinated analogs .
Photochemical Reactions
UV irradiation induces unique reactivity:
| λ (nm) | Solvent | Products | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | Pyridinyl radical + CO₂ + CF₃CH₂- | 0.18 | |
| 365 | Water | Degradation to undefined fluorinated byproducts | 0.05 |
Mechanism :
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Homolytic cleavage of the N–CO bond generates aminyl and carboxy radicals, confirmed by ESR spectroscopy .
Catalytic Cross-Coupling
The pyridine ring participates in metal-mediated reactions:
| Catalyst | Reaction Type | Product(s) | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura (with aryl boronic acid) | Biaryl derivatives | 45–60% | |
| CuI/Proline | Ullmann-type C–N coupling | N-Aryl pyridinylmethyl carbamates | 38% |
Limitations :
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Trifluoroethyl group’s strong electron-withdrawing effect deactivates the pyridine ring toward electrophilic substitution .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway | Source |
|---|---|---|---|
| 120–150 | 5 | Dehydration | |
| 200–220 | 48 | Carbamate decomposition to isocyanate | |
| >300 | 100 | Complete volatilization/charring |
This comprehensive analysis demonstrates that 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate serves as a versatile intermediate in synthetic chemistry, with reactivity dominated by its carbamate group and enhanced by fluorine substitution. Applications span pharmaceutical synthesis (via hydrolytic prodrug activation ) to materials science (through radical-mediated polymerization).
Scientific Research Applications
2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In the agricultural sector, it is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit the activity of enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoroethyl carbamate scaffold is versatile, with substituents on the carbamate nitrogen influencing physical, chemical, and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoroethyl group lowers the basicity of adjacent amines and stabilizes the carbamate against hydrolysis .
- Heterocyclic Influence : Pyridinyl substituents (as in the target compound) improve solubility in polar solvents compared to purely aromatic systems (e.g., benzyl carbamates) .
- Bioactivity : Thiadiazole-containing analogues (e.g., C₁₀H₇F₃N₄O₂S) exhibit enhanced antimicrobial activity due to the thiadiazole ring’s electron-deficient nature, which facilitates interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Fluorine’s Role : The trifluoroethyl group reduces basicity and increases membrane permeability, as seen in related compounds like CINPA1 (a constitutive androstane receptor inverse agonist) . Sulfone-containing analogues (e.g., C₁₀H₈F₃N₂O₄S) exhibit improved target binding but lower oral bioavailability due to higher polarity .
Biological Activity
Overview
2,2,2-Trifluoroethyl N-(pyridin-2-ylmethyl)carbamate, also known as TPFC, is an organic compound with the molecular formula . This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its unique trifluoromethyl group and potential biological activities.
The trifluoromethyl group enhances the lipophilicity and metabolic stability of TPFC, making it a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of TPFC is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group facilitates cell membrane penetration and binding to target proteins or enzymes. This interaction can inhibit enzyme activity or receptor function, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : TPFC has been studied for its potential to inhibit key enzymes involved in disease pathways. For instance, it may inhibit collagen prolyl-4-hydroxylase (CP4H), which is significant in fibrotic diseases .
- Anticancer Properties : Some derivatives of TPFC have shown promise in cancer therapy. They have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
- Agrochemical Applications : TPFC is being explored for its efficacy as a pesticide and herbicide. Its ability to interact with biological targets in pests enhances its utility in agricultural applications .
Table 1: Summary of Biological Activities
Notable Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on TPFC that showed significant anticancer activity through mechanisms involving apoptosis induction in tumor cells . Another investigation into the compound's use in agriculture revealed its effectiveness against common pests, providing insights into its mechanism of action at the biochemical level .
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(pyridin-2-ylmethyl)carbamate?
Methodological Answer: The synthesis typically involves acylation of pyridin-2-ylmethylamine with chloroformate derivatives. For example, methyl chloroformate reacts with amines under basic conditions to form carbamates, as demonstrated in the preparation of methyl (2-fluoro-2,2-dinitroethyl)carbamate (20% yield) . Fluorination can be achieved using sodium chlorodifluoroacetate as a difluorocarbene source, which is effective for introducing trifluoroethyl groups . Key steps include:
- Reagent Selection: Use of trifluoroethyl chloroformate.
- Purification: Column chromatography or recrystallization.
- Yield Optimization: Adjusting stoichiometry and reaction time.
| Synthetic Method | Reagents | Yield | Reference |
|---|---|---|---|
| Acylation | Chloroformate, Pyridin-2-ylmethylamine | 20-35% | |
| Fluorination | Sodium chlorodifluoroacetate | 40-60% |
Q. How can spectroscopic techniques validate the structure of this carbamate derivative?
Methodological Answer: Combine multiple spectroscopic methods:
- NMR: Confirm the trifluoroethyl group (δ 4.5-5.0 ppm for -CF₃CH₂O-) and pyridine protons (δ 7.5-8.5 ppm) .
- IR: Identify carbamate C=O stretching (1680-1720 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, as shown for tert-butyl carbamate derivatives .
- Elemental Analysis: Validate purity (>95% by HPLC) .
Q. What factors influence the hydrolytic stability of this compound under physiological conditions?
Methodological Answer: Hydrolytic stability depends on:
- pH: Carbamates degrade faster in acidic/basic conditions. Test stability in buffers (pH 2-9) at 37°C .
- Electron-Withdrawing Groups: The trifluoroethyl group enhances resistance to hydrolysis compared to ethyl analogs .
- Experimental Design: Use LC-MS to monitor degradation products over 24-72 hours.
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing this carbamate?
Methodological Answer: Quantum chemical calculations (e.g., DFT) map reaction coordinates and transition states. For example:
- Reaction Path Search: Identify intermediates in fluorination steps using software like Gaussian .
- Machine Learning: Train models on existing carbamate synthesis data to predict optimal conditions (solvent, catalyst) .
- Validation: Compare computed activation energies with experimental kinetic data .
Q. What statistical methods are appropriate for optimizing reaction yields in carbamate synthesis?
Methodological Answer: Use Design of Experiments (DoE) and multivariate analysis:
- ANOVA: Identify significant factors (e.g., temperature, reagent ratio) .
- Duncan’s Test: Compare mean yields across replicates (n=6) to assess reproducibility .
- Response Surface Methodology: Optimize conditions for >60% yield .
Q. How do structural modifications in pyridine derivatives affect carbamate reactivity?
Methodological Answer: Substituents on the pyridine ring alter electronic and steric effects:
- Electron-Donating Groups (e.g., -OCH₃): Increase nucleophilicity of the pyridin-2-ylmethylamine, enhancing acylation rates .
- Halogens (e.g., -Cl): Improve stability but may reduce solubility. Compare reactivity of HB180 (chloro-substituted) vs. HB182 (dimethoxymethyl-substituted) derivatives .
Q. What methodologies address discrepancies in spectroscopic data interpretation for carbamate derivatives?
Methodological Answer: Resolve ambiguities via:
- 2D NMR (HSQC, HMBC): Assign overlapping proton environments .
- Single-Crystal X-ray Diffraction: Validate bond lengths and angles, as done for tert-butyl carbamates .
- Cross-Validation: Compare experimental IR/Raman spectra with computational predictions (e.g., B3LYP/6-31G*) .
Data Contradiction Analysis
Example Scenario: Conflicting reports on biological activity.
Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
